Product packaging for 4-Cyclobutoxyaniline(Cat. No.:CAS No. 1251342-99-0)

4-Cyclobutoxyaniline

Cat. No.: B2897641
CAS No.: 1251342-99-0
M. Wt: 163.22
InChI Key: UVCRFFUWMKDYBO-UHFFFAOYSA-N
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Description

4-Cyclobutoxyaniline, with the molecular formula C10H13NO, is a chemical compound that features an aniline group linked to a cyclobutyl ether chain . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The cyclobutane ring is known for its unique puckered three-dimensional structure, longer C-C bond lengths, and increased ring strain compared to larger cycloalkanes. These properties are increasingly exploited in drug discovery to influence the pharmacokinetic and physicochemical properties of lead compounds . In research settings, this compound serves as a versatile building block, particularly for the construction of more complex molecules. Its aniline moiety can undergo diazotization and other electrophilic aromatic substitution reactions, while the cyclobutoxy group can act as a conformationally restricted spacer or a bioisostere for more common ring systems. The incorporation of a cyclobutyl group is a recognized strategy to reduce molecular planarity, increase metabolic stability, and direct key pharmacophore elements into desired spatial orientations for target binding . As such, this compound is a reagent of interest for researchers developing novel small-molecule probes and potential therapeutic agents in areas like oncology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B2897641 4-Cyclobutoxyaniline CAS No. 1251342-99-0

Properties

IUPAC Name

4-cyclobutyloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRFFUWMKDYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclobutoxyaniline typically involves the reaction of cyclobutanol with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Cyclobutoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, resulting in the formation of cyclobutyl-substituted anilines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to form substituted amines or amides.

Scientific Research Applications

4-Cyclobutoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxyaniline involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, depending on its structural modifications. The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The table below highlights key differences between 4-Cyclobutoxyaniline and analogous compounds:

Compound Name Substituent Structure CAS Number Purity (%) Molecular Weight (g/mol) Key Features
This compound Cyclobutyl ether 1353550-13-6 90 163.22 Moderate steric bulk, low strain
4-[2-(Cyclopropylamino)ethoxy]aniline Cyclopropane + aminoethoxy 16690-29-2 N/A 205.28 Amino group enhances reactivity
4-(3,4-Difluorophenoxy)benzaldehyde Difluorophenoxy + aldehyde 1251342-99-0 95 248.20 Fluorine-induced electron withdrawal
2-(2-Fluoro-phenoxy)-ethanol Fluoro-phenoxy + ethanol 486449-90-5 97 156.15 Polar hydroxyl group improves solubility

Data compiled from supplier catalogs and structural analysis

Key Differences and Implications

Substituent Effects
  • Cyclobutoxy vs. Cyclopropoxy: The cyclobutyl group in this compound introduces less ring strain compared to cyclopropane-containing analogs (e.g., 4-[2-(Cyclopropylamino)ethoxy]aniline). This reduced strain may enhance stability during synthetic processes .
  • Electronic Properties: Fluorinated analogs like 4-(3,4-Difluorophenoxy)benzaldehyde exhibit strong electron-withdrawing effects due to fluorine substituents, which can alter reaction kinetics in coupling or substitution reactions compared to the electron-donating cyclobutoxy group .
Purity and Commercial Availability
  • This compound is typically sold at 90% purity, lower than fluorinated derivatives (e.g., 97% for 2-(2-Fluoro-phenoxy)-ethanol). This may necessitate additional purification steps for pharmaceutical applications .

Biological Activity

4-Cyclobutoxyaniline is an organic compound notable for its cyclobutane ring structure and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features. This article explores the biological activity of this compound through various studies, highlighting its interactions with biological targets, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

This compound can be represented by the following molecular formula:

C10H12N\text{C}_{10}\text{H}_{12}\text{N}

The compound features a cyclobutane ring connected to an aniline structure, which is crucial for its biological activity. The unique puckered structure of the cyclobutane ring contributes to the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily linked to its ability to interact with specific biological targets. Key areas of focus include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to neurotransmission and metabolic processes .
  • Receptor Modulation : The structural features of this compound may enhance its affinity for various receptors, influencing signaling pathways critical for cellular function .

1. Interaction Studies

Studies have demonstrated that this compound can bind to specific receptors and enzymes, affecting their activity. For instance, research on cyclobutane derivatives has shown that these compounds can improve binding affinities due to their unique conformational properties, which allow them to fit into hydrophobic pockets of target proteins .

2. Anticancer Potential

A study highlighted the use of cyclobutane-containing compounds in cancer therapy. Compounds similar to this compound have been shown to inhibit oncogenic functions of transcription factors like MYC, suggesting that this compound may also exhibit similar properties .

3. Neurotransmission Effects

Research indicates that derivatives of cyclobutane can modulate neurotransmitter systems. For example, compounds with cyclobutane rings have been investigated for their effects on GABA receptors, which play a crucial role in neuronal signaling and could lead to therapeutic applications in neurological disorders .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-cyclobutyl-4-(methylsulfanyl)anilineMethylsulfanyl group enhances lipophilicityPotential enzyme inhibitor
4-[1-(Aminomethyl)cyclobutyl]anilineAminomethyl group increases reactivityGreater biological activity potential
N-cyclobutyl-4-fluoroanilineFluorine substitution alters reactivityDifferent electronic properties

This table illustrates how variations in substituents on the cyclobutane or aniline moiety can lead to distinct biological activities and chemical behaviors.

Q & A

Q. Table 1: Hazard Classification of this compound Analogs

Hazard TypeClassification (OSHA/WHMIS)Mitigation Strategy
Acute Toxicity (Oral)Category 4Use spill trays, avoid ingestion
Skin IrritationCategory 2Immediate washing with soap/water
Eye DamageCategory 2AEmergency eye rinse stations

Which analytical techniques are recommended for characterizing this compound and assessing purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm cyclobutoxy and aniline group positions. Compare shifts with PubChem reference data .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water) to resolve degradation byproducts. Aim for ≥95% purity .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Challenges

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Replication Studies: Reproduce assays under identical conditions (e.g., pH, temperature) to isolate variables .
  • Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, discrepancies in cytotoxicity may arise from impurity interference .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs. Address outliers via sensitivity testing .

Q. Table 2: Common Sources of Data Contradiction

SourceResolution Strategy
Impurity VariabilityRigorous HPLC/GC-MS purity checks
Assay Protocol DifferencesStandardize IC50 measurement conditions
Solvent EffectsUse consistent solvents (e.g., DMSO)

What strategies optimize the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 6 months). Use LC-MS to identify oxidation byproducts (e.g., quinones) .
  • pH Sensitivity: Test stability in buffered solutions (pH 3–9). Cyclobutoxy groups may hydrolyze under acidic conditions, requiring neutral buffers .
  • Light Sensitivity: Store in amber vials and conduct reactions under inert, low-light conditions .

How can computational modeling predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for cyclobutoxy C-O bonds. High BDEs suggest resistance to nucleophilic substitution .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to predict reaction rates .
  • Transition State Analysis: Identify steric hindrance from the cyclobutyl group, which may favor para-substitution over ortho .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.